molecular formula C11H14O3 B8626248 methyl 3-(4-(hydroxymethyl)phenyl)propanoate

methyl 3-(4-(hydroxymethyl)phenyl)propanoate

Cat. No. B8626248
M. Wt: 194.23 g/mol
InChI Key: SKQCXBPBEZCQEL-UHFFFAOYSA-N
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Patent
US06413995B1

Procedure details

A suspension of methyl 4-hydroxymethylhydrocinnamate (2.34 g) and manganese dioxide (21.0 g) in 40 ml dichloromethane was stirred at room temperature for 17 hours. Manganese dioxide was filtered off onto Celite. The filtrate was evaporated and dried under reduced pressure to give methyl 4-formylhydrocinnamate (2.11 g, 91%) as a colorless solid.
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:14]=[CH:13][C:6]([CH2:7][CH2:8][C:9]([O:11][CH3:12])=[O:10])=[CH:5][CH:4]=1>ClCCl.[O-2].[O-2].[Mn+4]>[CH:2]([C:3]1[CH:14]=[CH:13][C:6]([CH2:7][CH2:8][C:9]([O:11][CH3:12])=[O:10])=[CH:5][CH:4]=1)=[O:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
2.34 g
Type
reactant
Smiles
OCC1=CC=C(CCC(=O)OC)C=C1
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
21 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Manganese dioxide was filtered off onto Celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(=O)C1=CC=C(CCC(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.11 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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